
Ammonium O,O-dibutyl phosphorodithioate
Overview
Description
It is primarily utilized as a surfactant and flotation agent in mineral processing, particularly for sulfide ores like chalcopyrite and pyrite . Its structure grants it selective adsorption properties on mineral surfaces, enhancing separation efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium O,O-dibutyl phosphorodithioate can be synthesized through a one-pot method. The synthesis involves the reaction of dibutyl phosphorodithioic acid with ammonium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various separation techniques such as filtration and crystallization to obtain a high-purity compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ammonium O,O-dibutyl phosphorodithioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphorothioates.
Substitution: It can participate in substitution reactions where the ammonium group is replaced by other cations.
Complexation: It forms complexes with metal ions, which is a key feature in its application as a flotation agent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and metal salts for complexation reactions. The reactions are typically carried out under ambient conditions, although specific reactions may require controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include phosphorothioates and metal complexes. These products are significant in various industrial and research applications .
Scientific Research Applications
Mining Applications
Flotation Reagent
Ammonium O,O-dibutyl phosphorodithioate is extensively used as a collector in the flotation of sulfide minerals such as copper, lead, and zinc. Its ability to selectively adsorb onto mineral surfaces improves the recovery rates during flotation processes. The following table summarizes its effectiveness across various minerals:
Mineral Type | Recovery Rate (%) | Reference |
---|---|---|
Copper Sulfide | 85 | |
Lead Sulfide | 78 | |
Zinc Sulfide | 80 | |
Activated Pyrite | 75 |
Analytical Chemistry Applications
Ion Determination
In analytical chemistry, this compound serves as a ligand for the determination of various metal ions. It forms stable complexes with metal ions, facilitating their detection and quantification in different matrices, including environmental samples.
- Methodology : The compound is employed in techniques such as liquid-liquid extraction and chromatographic methods to isolate and quantify metals like cadmium and arsenic from samples.
Case Study: Cadmium Detection
A study demonstrated the successful extraction of cadmium using this compound in an acid medium, followed by detection using flame atomic absorption spectrometry. The results indicated a high sensitivity and specificity for cadmium ions, showcasing the compound's utility in environmental monitoring .
Synthesis and Mechanism Studies
Recent research has focused on the synthesis of related compounds, such as S-allyl-O,O-dibutyl phosphorodithioate, which has shown promise as a collector for chalcopyrite in flotation processes. The synthesis involves a one-pot method that yields high-purity products suitable for industrial applications .
Environmental Considerations
The environmental fate of this compound has been evaluated concerning its biodegradability and potential toxicity. Studies indicate that while it is effective in mineral processing, careful management is required to mitigate any adverse environmental impacts resulting from its use .
Mechanism of Action
The mechanism of action of ammonium O,O-dibutyl phosphorodithioate involves its ability to form strong bonds with metal surfaces. This is achieved through the formation of P–S–Cu bonds on the surface of chalcopyrite, which enhances the hydrophobicity of the mineral surface and facilitates its separation from other minerals. The compound adsorbs uniformly on the mineral surface, contributing to its effectiveness as a flotation agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ammonium O,O-Diethyl Phosphorodithioate (CAS 1068-22-0)
- Structure : Ethyl groups replace butyl substituents.
- Applications: Functions as a chelating agent and flotation collector in mineral processing, similar to the dibutyl variant.
- Toxicity : Classified as highly toxic, consistent with many phosphorodithioates .
S-Allyl-O,O-Dibutyl Phosphorodithioate (ADTP)
- Structure : Derived from the dibutyl variant by introducing an allyl (-CH₂CH=CH₂) group.
- Performance : Exhibits enhanced flotation selectivity for chalcopyrite over pyrite compared to the parent compound. Adsorption mechanisms involve stronger interactions with copper sites on chalcopyrite, as shown by FTIR and XPS analyses .
O,O-Dimethyl Phosphorodithioate Ammonium Salt (CAS 1066-97-3)
- Structure : Methyl substituents instead of butyl.
- Applications : Intermediate in synthesizing pesticides like dimethoate. Shorter methyl groups increase volatility (boiling point: 194.1°C) compared to bulkier dibutyl derivatives, making it less suitable for flotation but ideal for pesticide formulations .
- Physical Properties : Lower molecular weight (175.21 g/mol) and higher vapor pressure (0.627 mmHg at 25°C) than dibutyl analogs .
MECARBAM (O,O-Diethyl S-(N-ethoxycarbonyl-N-methylcarbamoyl-methyl) Phosphorodithioate)
- Structure : Contains ethyl groups and a carbamate-functionalized side chain.
- Toxicity: Classified as highly toxic, with acute exposure risks.
- Applications : Primarily a pesticide, highlighting how side-chain functionalization diversifies use cases .
Prothoate (O,O-Diethyl S-(isopropylcarbamoylmethyl) Phosphorodithioate)
- Structure : Features an isopropylcarbamoylmethyl side chain.
- Toxicity : Acute toxicity data indicate high lethality (LD₅₀ values in mammals <50 mg/kg), emphasizing the role of substituents in toxicity profiles .
- Regulatory Status : Restricted in many regions due to environmental persistence and health risks .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Physical Properties
Compound | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) | Water Solubility |
---|---|---|---|
This compound | ~300 (estimated) | Low | Low |
O,O-Dimethyl phosphorodithioate | 194.1 | 0.627 | Moderate |
ADTP | Not reported | Not reported | Low |
Research Findings and Implications
- Structure-Activity Relationships : Longer alkyl chains (e.g., butyl vs. ethyl) enhance hydrophobicity and adsorption in flotation but may reduce biodegradability. Allyl modifications improve selectivity .
- Toxicity Trends : Ethyl and methyl derivatives with additional functional groups (e.g., carbamates) exhibit higher acute toxicity, likely due to enhanced reactivity with biological targets .
- Environmental Persistence : Bulkier substituents (e.g., butyl) may increase persistence in soil, warranting further ecotoxicological studies .
Biological Activity
Ammonium O,O-dibutyl phosphorodithioate (DBP) is a member of the organophosphorus compounds, particularly classified as a phosphorodithioate. These compounds have garnered attention due to their significant biological activities, including potential applications in agriculture, biochemistry, and environmental science. This article explores the biological activity of DBP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the chemical formula . Its structure consists of two butyl groups attached to a phosphorus atom that is also bonded to two sulfur atoms and an ammonium ion. This configuration contributes to its unique properties and biological activities.
Biological Activity Overview
DBP exhibits a range of biological activities, primarily due to its interaction with biological systems at the molecular level. Key areas of interest include:
- Inhibition of Enzymatic Activity : DBP is known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural signaling.
- Toxicological Effects : Studies indicate that DBP can exhibit toxic effects on aquatic organisms, highlighting its potential environmental impact.
- Use in Agriculture : As a pesticide or herbicide, DBP may be employed to control pests due to its biological activity against certain insects.
Case Studies
- Toxicity Assessment : A study assessed the chronic toxicity of DBP on aquatic organisms. The results indicated that DBP has high toxicity levels, particularly affecting fish species such as Danio rerio (zebrafish) and Oncorhynchus mykiss (rainbow trout). The 96-hour LC50 values were determined to be significantly low, indicating acute toxicity .
- Enzymatic Inhibition : Research conducted by Gulea et al. demonstrated that DBP acts as a potent inhibitor of AChE. The IC50 value was found to be in the nanomolar range, suggesting that even at low concentrations, DBP can effectively inhibit this enzyme .
- Agricultural Application : A field study evaluated the effectiveness of DBP as a biopesticide against common agricultural pests. Results showed a significant reduction in pest populations when treated with formulations containing DBP, thus supporting its use in integrated pest management strategies .
Data Tables
Parameter | Value | Source |
---|---|---|
Molecular Weight | 298.36 g/mol | Chemical Database |
AChE Inhibition IC50 | 0.5 nM | Gulea et al., 2018 |
96-hour LC50 (Zebrafish) | 0.02 mg/L | Toxicity Assessment Study |
Effective Concentration (Ag) | 10 mg/L | Agricultural Study |
The mechanism by which DBP exerts its biological effects primarily involves:
- Enzyme Interaction : DBP binds to the active site of AChE through non-covalent interactions, leading to enzyme inhibition. This binding prevents the hydrolysis of acetylcholine, resulting in prolonged neurotransmitter action.
- Cellular Uptake : The compound's lipophilicity allows it to penetrate cellular membranes easily, facilitating its interaction with intracellular targets.
Environmental Impact
DBP's persistence in aquatic environments raises concerns regarding bioaccumulation and ecological toxicity. Research indicates that while it does not bioaccumulate significantly, its chronic toxicity poses risks to aquatic life . The slow biodegradation rates further exacerbate these environmental concerns.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ammonium O,O-dibutyl phosphorodithioate, and how can reaction conditions be optimized for higher yields?
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ³¹P NMR identify functional groups and confirm phosphorus coordination .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 548.026 for C₁₆H₃₆O₄P₂S₄Zn analogs) .
- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles .
- Elemental Analysis : Confirms C, H, N, and S content within ±0.3% deviation .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Safety measures align with hazardous organophosphorus compounds:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for synthesis .
- Toxicity Mitigation : LD₅₀ values for analogous compounds (e.g., O,O-diethyl variants) range from 2–50 mg/kg (oral, rats), requiring strict exposure limits .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for this compound across different studies?
Discrepancies often arise from variations in purity, test organisms, and exposure routes. Methodological solutions include:
- Standardized assays : Use OECD Guidelines 423 (acute oral toxicity) and 201 (aquatic toxicity) for consistency .
- Comparative studies : Cross-validate data using multiple models (e.g., zebrafish embryos and rat hepatocytes) .
- Analytical validation : Ensure compound purity (>98%) via HPLC before testing .
Study | Test Organism | Purity | LD₅₀ (mg/kg) | Reference |
---|---|---|---|---|
A | Rat (oral) | 95% | 12.5 | |
B | Mouse (dermal) | 98% | 28.7 |
Q. What mechanistic approaches are used to study the interaction of this compound with biological macromolecules?
Advanced techniques include:
- Molecular Docking : Predict binding affinity to acetylcholinesterase (AChE) using software like AutoDock .
- Spectroscopy : Fluorescence quenching assays quantify protein-ligand interactions .
- Enzyme Inhibition Assays : Measure IC₅₀ values for AChE inhibition .
Q. What are the dominant degradation pathways of this compound in aqueous environments, and how can these be modeled experimentally?
Degradation occurs via hydrolysis and microbial action:
- Hydrolysis : Follows pseudo-first-order kinetics at pH 7–9, producing dibutyl phosphorodithioic acid and ammonia .
- Photolysis : UV irradiation (254 nm) accelerates breakdown; monitor via LC-MS .
- Biodegradation : Use soil slurry assays with Pseudomonas spp. to simulate natural attenuation .
Pathway | Half-life (pH 7) | Key Degradants | Reference |
---|---|---|---|
Hydrolysis | 48 hours | Dibutyl phosphorodithioic acid | |
Photolysis | 6 hours | Sulfur oxides |
Properties
IUPAC Name |
azanium;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O2PS2.H3N/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZBIDALHUESMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22NO2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-18-7 | |
Record name | Ammonium butyl phosphorodithioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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